N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(diphenylmethyl)glycine
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Overview
Description
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(diphenylmethyl)glycine is a chemical compound with the molecular formula C21H23NO4S. This compound is known for its unique structural properties, which include an acetylsulfanyl group and a diphenylmethyl group attached to a glycine backbone. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(diphenylmethyl)glycine typically involves multiple steps. One common method includes the acetylation of a sulfanyl group followed by the introduction of a diphenylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial and research purposes.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(diphenylmethyl)glycine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thiols or other reduced sulfur compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(diphenylmethyl)glycine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or antimicrobial properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(diphenylmethyl)glycine involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can participate in redox reactions, while the diphenylmethyl group may interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of biological targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-[3-(methylsulfanyl)propyl]glycine
- N-[(2R)-3-(Acetylsulfanyl)-2-benzylpropanoyl]glycine
- 1-[3-(Acetylsulfanyl)-2-methylpropanoyl]prolylphenylalanine
Uniqueness
N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(diphenylmethyl)glycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88719-99-7 |
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Molecular Formula |
C21H23NO4S |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[(3-acetylsulfanyl-2-methylpropanoyl)-benzhydrylamino]acetic acid |
InChI |
InChI=1S/C21H23NO4S/c1-15(14-27-16(2)23)21(26)22(13-19(24)25)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,15,20H,13-14H2,1-2H3,(H,24,25) |
InChI Key |
TWBZBZHVAWEUPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC(=O)C)C(=O)N(CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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